![molecular formula C12H16O2S B1473553 4-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}phenol CAS No. 1932665-89-8](/img/structure/B1473553.png)
4-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}phenol
Descripción general
Descripción
“4-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}phenol” is an organic compound. It contains a phenol group, which is a benzene ring bonded to a hydroxyl group. It also contains a cyclohexyl group, which is a six-membered carbon ring, and a sulfanyl group .
Molecular Structure Analysis
The molecule contains a total of 33 bonds, including 18 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aliphatic), 1 aromatic hydroxyl, and 1 secondary alcohol .Chemical Reactions Analysis
Phenols, like the one present in this compound, are very reactive towards electrophilic aromatic substitution. The hydroxyl substituent of phenol is ortho and para directing and makes the aromatic ring strongly activated towards electrophilic aromatic substitution .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis and characterization of macrocyclic azo-azomethine dyes, which involve compounds structurally related to "4-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}phenol", have been explored. These studies provide insights into the effects of substitutions on electronic absorption and solvatochromism behaviors, emphasizing the role of intramolecular hydrogen bonding and dipole moment changes. Compounds with electron-donating substituents on the phenyl ring showed good antioxidant activity, highlighting their potential in material science and biological applications (Ghasemian et al., 2015).
Biological Evaluation
- The design and preliminary in vitro biological evaluation of a compound similar to "this compound", aimed as a bifunctional antimelanoma agent, demonstrates the compound's substrate compatibility with mushroom tyrosinase and significant cytotoxic activity against murine melanoma cells. This research suggests potential therapeutic applications of such compounds in cancer treatment (Ruzza et al., 2009).
Chemical Properties and Applications
- Investigations into the anodic oxidation of phenolic compounds provide a general synthesis method for producing 4-alkyl-4-hydroxycyclohexa-2,5-dienones from 4-alkylphenols, including mechanisms that might be relevant for understanding the electrochemical properties of compounds like "this compound" (Nilsson et al., 1973).
Potential Antimicrobial Activities
- Synthesis and evaluation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives of 5-amino-2-hydroxybenzoic acid, including compounds structurally related to "this compound", have demonstrated significant antibacterial and antifungal activities. This suggests possible applications of these compounds in developing new antimicrobial agents (Hussain et al., 2008).
Propiedades
IUPAC Name |
4-[(1S,2S)-2-hydroxycyclohexyl]sulfanylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h5-8,11-14H,1-4H2/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWKXVSVGGXUJN-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)SC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)O)SC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3,4-Dihydro-2H-benzo[1,4]oxazin-3-yl)-methanol oxalate](/img/structure/B1473470.png)
![Methyl 3-[(piperidin-3-ylmethyl)sulfanyl]propanoate hydrochloride](/img/structure/B1473472.png)
![4-[2-(Phenylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1473474.png)

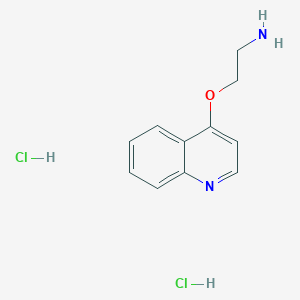
![3-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473481.png)
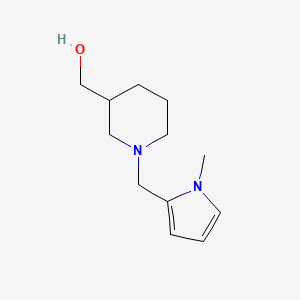
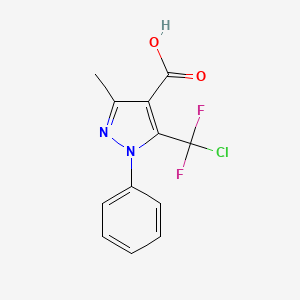
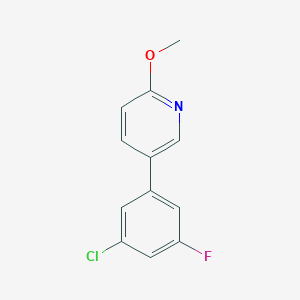
![6-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1473486.png)

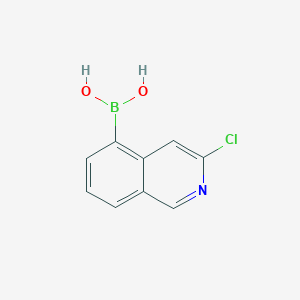

![2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B1473492.png)